ダラプラディブ
概要
説明
ダラプラディブは、アテローム性動脈硬化に関連する炎症プロセスに関与する酵素であるリポ蛋白質関連ホスホリパーゼA2(Lp-PLA2)の選択的阻害剤です。 これは、グラクソ・スミスクラインとの共同でヒューマン・ゲノム・サイエンシズによって発見され、アテローム性動脈硬化および他の心臓血管疾患の治療の可能性について調査されています .
製法
合成経路および反応条件
ダラプラディブの合成は、キーとなる中間体の形成とその後の反応を含む複数のステップが含まれています。 温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を実現するために最適化されています .
工業生産方法
ダラプラディブの工業生産は、同様の合成経路に従いますが、商業的な需要を満たすために規模が拡大されます。 これには、大型反応器、連続フロープロセス、および規制基準への適合性と整合性を確保するための厳格な品質管理対策の使用が含まれます .
科学的研究の応用
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating inflammatory pathways and cellular processes.
Medicine: Explored as a therapeutic agent for treating atherosclerosis, cardiovascular diseases, and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
作用機序
ダラプラディブは、炎症プロセスを仲介する酵素であるリポ蛋白質関連ホスホリパーゼA2(Lp-PLA2)を選択的に阻害することで、その効果を発揮します。 Lp-PLA2を阻害することにより、ダラプラディブは、酸化された低密度リポ蛋白質から誘導される炎症性およびアポトーシス性分子の産生を減少させます。 この阻害は、アテローム性動脈硬化性プラークを安定化し、心臓血管イベントのリスクを低下させるのに役立ちます .
類似の化合物との比較
類似の化合物
リラプラディブ: 同様の治療の可能性を持つ別のLp-PLA2阻害剤。
アトルバスタチン: コレステロール値を低下させ、炎症を抑制するために使用されるスタチン。
エゼチミブ: 抗炎症作用のあるコレステロール吸収阻害剤
ダラプラディブの独自性
ダラプラディブの独自性は、アテローム性動脈硬化に関連する炎症プロセスを直接標的とするLp-PLA2の特異的な阻害にあります。 スタチンや他のコレステロール低下剤とは異なり、ダラプラディブはアテローム性動脈硬化性プラークの安定化と炎症の抑制に焦点を当て、心臓血管疾患の管理に対する相補的なアプローチを提供します .
Safety and Hazards
将来の方向性
Darapladib is currently under investigation in large-scale Phase III clinical trials to evaluate its efficacy in reducing major adverse cardiovascular and cerebrovascular events in patients with coronary heart disease . The results of these trials will contribute to any future regulatory submissions for Darapladib .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Darapladib involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of Darapladib follows similar synthetic routes but is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
反応の種類
ダラプラディブは、以下を含むいくつかの種類の化学反応を受けます。
酸化: 酸素の添加または水素の除去が含まれます。
還元: 水素の添加または酸素の除去が含まれます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 温度、圧力、pHなどの反応条件は、反応結果を最適化するために慎重に制御されます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究の応用
化学: 酵素阻害と反応機構を研究するためのモデル化合物として使用されます。
生物学: 炎症性経路と細胞プロセスの調節における役割について調査されています。
医学: アテローム性動脈硬化、心臓血管疾患、およびその他の炎症性疾患の治療のための治療薬として探求されています。
類似化合物との比較
Similar Compounds
Rilapladib: Another Lp-PLA2 inhibitor with similar therapeutic potential.
Atorvastatin: A statin used to lower cholesterol levels and reduce inflammation.
Ezetimibe: A cholesterol absorption inhibitor with anti-inflammatory properties
Uniqueness of Darapladib
Darapladib’s uniqueness lies in its specific inhibition of Lp-PLA2, which directly targets the inflammatory processes associated with atherosclerosis. Unlike statins and other cholesterol-lowering agents, Darapladib focuses on stabilizing atherosclerotic plaques and reducing inflammation, offering a complementary approach to cardiovascular disease management .
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F4N4O2S/c1-3-42(4-2)20-21-43(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-44-32-7-5-6-31(32)34(46)41-35(44)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPFJWLDPVQCAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C4=C(CCC4)C(=O)N=C3SCC5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189073 | |
Record name | Darapladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Darapladib is a selective lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor. Lp-PLA2 is an enzymatic upstream mediator of inflammatory processes. Evidence from experimental settings show that the breakdown products from oxidized low density lipoprotein C (LDL-C)such as lysophosphatidylcholine species and oxidized nonesterified fatty acids are pro-inflammatory and pro-apoptotic. These products are suspected to cause athlerosclerosis progression and plaque vulnerability, which leads to increased risk of cardiovascular problems. | |
Record name | Darapladib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
356057-34-6 | |
Record name | Darapladib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356057-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Darapladib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356057346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Darapladib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Darapladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Diethylamino-ethyl)-2-[2-(4-fluoro-benzylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-cyclopentapyrimidin-1-yl]-N-(4'-trifluoromethyl-biphenyl-4-ylmethyl)-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DARAPLADIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI1U1MYH09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Darapladib?
A1: Darapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). [, , , , , , , , , , , , , , , , , , , ]
Q2: How does inhibition of Lp-PLA2 affect atherosclerosis?
A2: Lp-PLA2 is found in atherosclerotic plaques and is involved in the breakdown of oxidized phospholipids, producing pro-inflammatory molecules like lysophosphatidylcholine (lysoPC) and oxidized non-esterified fatty acids (oxNEFA). [, , , , , , , , , ] By inhibiting Lp-PLA2, Darapladib aims to reduce these pro-inflammatory mediators, potentially halting the progression of atherosclerosis and promoting plaque stability. [, , , , , , , , , , ]
Q3: What is the molecular formula and weight of Darapladib?
A3: While this specific information isn't provided in the provided research abstracts, the molecular formula and weight are essential for complete structural characterization. You can find this information in the drug's official documentation or chemical databases.
Q4: Is there any spectroscopic data available for Darapladib?
A4: The provided research abstracts do not delve into detailed spectroscopic data such as NMR or IR spectra for Darapladib. This information is crucial for confirming its structure and purity and is likely available in pharmaceutical research literature or databases.
Q5: Are there any specific formulation strategies employed to improve Darapladib's stability, solubility, or bioavailability?
A5: While the research highlights Darapladib's favorable pharmacokinetic profile, the abstracts don't elaborate on specific formulation strategies. Formulation optimization is critical for drug delivery and could involve techniques like using specific excipients, particle size reduction, or complexation to enhance the drug's properties.
Q6: How is Darapladib absorbed, distributed, metabolized, and excreted (ADME)?
A8: Research indicates that Darapladib is primarily metabolized by hydroxylation and N-deethylation, with a significant portion of the drug and its metabolites eliminated through feces. [] This suggests a role of hepatic metabolism and biliary excretion in its disposition.
Q7: Does Darapladib exhibit time-dependent pharmacokinetics?
A9: Yes, studies show that Darapladib displays time-dependent pharmacokinetics, with reduced systemic exposure upon repeated dosing. [, ] This could be due to enhanced clearance or reduced absorption with continuous administration.
Q8: What in vitro and in vivo models have been used to study Darapladib's efficacy?
A11: Darapladib's efficacy has been investigated using various models, including cell cultures, animal models (rats, mice, and pigs), and human clinical trials. [, , , , , , , , , , , , , , , ] These studies employed a range of techniques to assess its impact on plaque progression, inflammation, and cardiovascular events.
Q9: Has Darapladib demonstrated efficacy in reducing cardiovascular events in clinical trials?
A12: While initial preclinical studies and a phase II trial showed promising results in terms of halting necrotic core progression [], two large phase III trials (STABILITY and SOLID-TIMI 52) failed to demonstrate a significant reduction in major cardiovascular events in patients with stable coronary heart disease or acute coronary syndrome. [, , , ]
Q10: Are there any known resistance mechanisms to Darapladib?
A10: The provided research abstracts do not discuss specific resistance mechanisms to Darapladib. Investigating potential resistance development is crucial for any drug, especially in chronic conditions like atherosclerosis.
Q11: What are the future directions for Darapladib research?
A16: Given the discordance between Darapladib's clear pharmacodynamic effects on Lp-PLA2 activity and the lack of significant clinical benefits in large trials, further research is needed to clarify the role of Lp-PLA2 in atherosclerosis. [, , ] Investigating potential alternative mechanisms of action, identifying subgroups of patients who might benefit from Darapladib, and exploring combination therapies are crucial avenues for future research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。